Loteprednol etabonate-d3 is classified as a corticosteroid within the glucocorticoid category. It is synthesized from the parent compound loteprednol etabonate, which is derived from 20-oxopregnanes. The compound is primarily utilized in ophthalmic formulations due to its potent anti-inflammatory properties and low systemic absorption.
The synthesis of loteprednol etabonate-d3 involves several steps, starting with the modification of the steroid backbone. The process typically includes:
The molecular formula for loteprednol etabonate-d3 is , with a molecular weight of approximately 469.97 g/mol due to the presence of deuterium. The structure features:
The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart, impacting its metabolic behavior.
Loteprednol etabonate-d3 undergoes various chemical reactions that are crucial for its pharmacological activity:
These reactions are essential for achieving localized therapeutic effects while minimizing adverse effects associated with systemic corticosteroids.
Loteprednol etabonate-d3 exerts its anti-inflammatory effects primarily through interaction with glucocorticoid receptors in target tissues. The mechanism involves:
The efficacy of loteprednol etabonate-d3 in suppressing inflammation can be attributed to its strong binding affinity to glucocorticoid receptors, which has been shown to be significantly higher than that of dexamethasone in animal studies.
These properties contribute to its suitability for topical applications while minimizing systemic side effects.
Loteprednol etabonate-d3 has several applications in scientific research:
Loteprednol Etabonate-d3 (C₂₄H₂₈D₃ClO₇) is a deuterium-labeled analog of the ophthalmic corticosteroid loteprednol etabonate. The molecular weight of this isotopologue is 469.97 g/mol, reflecting the replacement of three hydrogen atoms (protium) with deuterium atoms at specific molecular positions [1] [5]. The deuterium atoms are strategically incorporated into the ethyl group of the etabonate ester moiety, resulting in the -OCD₂CD₃ configuration instead of the protiated -OCH₂CH₃ group [1] [4]. This targeted deuteration preserves the core steroidal structure responsible for biological activity while creating a distinct chemical entity with unique metabolic properties [9].
The structural complexity is evidenced by the chiral centers and fused ring system characteristic of corticosteroids. The SMILES notation provided in analytical documentation (O=C1C=C[C@@]2(C)C(CC[C@]3([H])[C@]2([H])C@@HC[C@@]4(C)[C@@]3([H])CC[C@]4(OC(OCC([2H])([2H])[2H])=O)C(OCCl)=O)=C1) confirms both the deuterium positions and stereochemical configuration [5] [10]. The isotopic purity of pharmaceutical reference standards typically exceeds 95-98% deuterium incorporation, ensuring reliability for research applications [4] [8].
Table 1: Molecular Characteristics of Loteprednol Etabonate-d3
Characteristic | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₂₄H₂₈D₃ClO₇ | High-resolution MS |
Molecular Weight | 469.97 g/mol | Calculated/Confirmed by MS |
Deuteration Sites | Ethyl group of etabonate ester (-OCD₂CD₃) | NMR spectroscopy |
Stereochemistry | Multiple chiral centers preserved | Chiral HPLC/X-ray diffraction |
Isotopic Purity | >95% | Mass spectrometry |
The primary distinction between loteprednol etabonate-d3 and its non-deuterated counterpart lies in their metabolic stability and pharmacokinetic profiles. The carbon-deuterium (C-D) bonds in the deuterated analog exhibit greater bond strength (approximately 1-5 kcal/mol higher) and altered vibrational frequencies compared to carbon-hydrogen (C-H) bonds [6] [9]. These differences create a kinetic isotope effect (KIE) that significantly impedes the rate of oxidative metabolism, particularly for cytochrome P450-mediated reactions targeting the ethyl group [6].
Deuteration does not alter the receptor binding affinity or pharmacodynamic activity of the parent compound, as the active steroidal structure remains unchanged [1] [3]. However, studies with deuterated pharmaceuticals consistently demonstrate prolonged half-life and reduced metabolite formation [9]. This metabolic modulation has significant implications for research applications, where deuterated analogs serve as internal standards for mass spectrometry-based quantification of the non-deuterated drug in biological matrices [1] [8]. The structural distinction is sufficient for regulatory agencies to classify deuterated drugs as New Chemical Entities (NCEs), acknowledging their distinct chemical identity from non-deuterated counterparts [9].
Loteprednol Etabonate-d3 exhibits physicochemical properties largely similar to the non-deuterated compound with minor variations attributable to isotopic mass effects. The compound presents as a white to off-white solid with a melting point exceeding 218°C (with decomposition) [4]. It demonstrates limited aqueous solubility but dissolves readily in organic solvents including chloroform and dichloromethane [4]. The deuterated form maintains comparable lipophilicity to the non-deuterated molecule, as evidenced by similar partition coefficients (logP values) in octanol-water systems [1].
Stability assessments indicate the compound is hygroscopic and requires storage under inert atmosphere at -20°C to prevent degradation [4] [5] [10]. The crystalline structure demonstrates stability at room temperature for short-term handling, but long-term storage necessitates protection from moisture and light [10]. The hydrolytic stability of the ester bonds, particularly the chloromethyl ester at C-17, remains comparable to the non-deuterated compound, with no significant isotope effect observed for ester hydrolysis [1] [3].
Table 2: Physicochemical Properties of Loteprednol Etabonate-d3
Property | Characteristic | Conditions/Notes |
---|---|---|
Physical State | White to off-white solid | Visual observation |
Melting Point | >218°C (dec.) | [4] |
Solubility | Slightly soluble in chloroform, dichloromethane; limited aqueous solubility | [4] |
Storage Conditions | -20°C, inert atmosphere, protected from light | [5] [10] |
Stability Concerns | Hygroscopic; sensitive to moisture | Requires desiccated storage [4] |
Partition Coefficient (logP) | Similar to non-deuterated compound (estimated 2.5-3.5) | Predicted from structure |
The structural characterization of Loteprednol Etabonate-d3 employs a comprehensive spectroscopic approach:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra exhibit the absence of signals at approximately 1.25 ppm (triplet) and 4.25 ppm (quartet), corresponding to the methyl and methylene protons of the ethyl group in non-deuterated loteprednol etabonate. The deuterated ethyl group (CD₂CD₃) appears as a residual solvent peak rather than characteristic proton signals. ¹³C-NMR shows a characteristic quartet signal (approximately 14 ppm) for the terminal methyl carbon due to deuterium-carbon coupling (J₃ ~19 Hz) [1] [5].
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular ion at m/z 469.97 [M+H]⁺, representing a +3 amu shift compared to the non-deuterated compound (m/z 467.0). Fragmentation patterns mirror the non-deuterated analog with key fragments showing appropriate mass shifts, including the characteristic etabonate fragment at m/z 118 (+3 amu) [1] [4] [5].
Infrared (IR) Spectroscopy: IR spectra show characteristic corticosteroid absorption bands, including carbonyl stretches at ~1740 cm⁻¹ (ester C=O), ~1700 cm⁻¹ (ketone C=O), and ~1660 cm⁻¹ (enone C=O). The C-D stretching vibrations appear as distinct peaks in the 2200-2300 cm⁻¹ region, which are absent in the non-deuterated compound [4] [5].
The combined spectroscopic profile provides a definitive fingerprint for identity confirmation and purity assessment of Loteprednol Etabonate-d3, essential for its application as a research standard in analytical and metabolic studies [1] [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: